molecular formula C20H22N2O8S B2465401 (S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate CAS No. 1404514-08-4

(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate

Cat. No.: B2465401
CAS No.: 1404514-08-4
M. Wt: 450.46
InChI Key: NGCLPNLBMCVPDV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate is a useful research compound. Its molecular formula is C20H22N2O8S and its molecular weight is 450.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction Studies

  • (S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate and similar compounds have been utilized in the synthesis of various chemicals. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), a related compound, has been used for Lossen rearrangement, enabling the synthesis of hydroxamic acids and ureas from carboxylic acids under mild and racemization-free conditions (Thalluri, Manne, Dev, & Mandal, 2014).

Chemical Structure and Analysis

  • The chemical structure of related compounds has been a subject of study to understand their properties and applications. For example, the structure of 2-hydroxybutan-3-yl 5′-(2″-hydroxy-N-(2‴-oxobutan-3‴-yl)propanamido)butanoate, a compound isolated from marine fungi, was determined through spectroscopic and chemical analysis (Sun, Tian, Wu, Chen, Wu, Wang, & Pei, 2009).

Environmental Impact and Cost-Effectiveness

  • The environmental impact and cost-effectiveness of processes involving these compounds are also significant areas of research. The study by Thalluri et al. (2014) highlighted the environmentally friendly and cost-effective nature of their method, as it allows for the recovery and recycling of byproducts like Oxyma and 4-nitrobenzenesulfonic acid (Thalluri, Manne, Dev, & Mandal, 2014).

Drug Synthesis and Pharmacology

  • While excluding information on drug use and dosage, it's important to note that compounds like this compound are often intermediates in the synthesis of various pharmacologically active compounds. For instance, Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, is used in the synthesis of the drug doxazosin mesylate (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Properties

IUPAC Name

ethyl 2-[[(2S)-2-benzyl-3-(4-nitrophenyl)sulfonyloxypropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O8S/c1-2-29-19(23)13-21-20(24)16(12-15-6-4-3-5-7-15)14-30-31(27,28)18-10-8-17(9-11-18)22(25)26/h3-11,16H,2,12-14H2,1H3,(H,21,24)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLPNLBMCVPDV-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.